molecular formula C24H18N4O4 B11538871 N-{(E)-[5-(2,5-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine

N-{(E)-[5-(2,5-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11538871
M. Wt: 426.4 g/mol
InChI Key: OIPJDCSZNVUBDF-AFUMVMLFSA-N
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Description

(E)-1-[5-(2,5-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]-N-[2-(FURAN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]METHANIMINE is a complex organic compound that features multiple functional groups, including nitro, furan, and imidazo[1,2-a]pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[5-(2,5-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]-N-[2-(FURAN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]METHANIMINE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Furan Ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Introduction of the Nitro Group: Nitration of the aromatic ring using nitric acid and sulfuric acid.

    Formation of the Imidazo[1,2-a]pyridine Moiety: This can be achieved through cyclization reactions involving pyridine derivatives.

    Coupling Reactions: The final step involves coupling the furan and imidazo[1,2-a]pyridine moieties through a condensation reaction to form the methanimine linkage.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amines.

    Reduction: The compound can be reduced under hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Amines: From the reduction of the nitro group.

    Hydrogenated Compounds: From the reduction of double bonds.

    Substituted Aromatics: From electrophilic or nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Activity:

Medicine

    Pharmaceuticals: Investigation as a potential therapeutic agent due to its unique structure.

Industry

    Materials Science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-1-[5-(2,5-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]-N-[2-(FURAN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]METHANIMINE would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-[5-(2,5-DIMETHYLPHENYL)FURAN-2-YL]-N-[2-(FURAN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]METHANIMINE: Lacks the nitro group, which may affect its reactivity and biological activity.

    (E)-1-[5-(4-NITROPHENYL)FURAN-2-YL]-N-[2-(FURAN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]METHANIMINE: Lacks the dimethyl groups, which may influence its steric properties and interactions.

Uniqueness

The presence of both nitro and dimethyl groups in (E)-1-[5-(2,5-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]-N-[2-(FURAN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]METHANIMINE makes it unique in terms of its electronic and steric properties, potentially leading to distinct reactivity and biological activity.

Properties

Molecular Formula

C24H18N4O4

Molecular Weight

426.4 g/mol

IUPAC Name

(E)-1-[5-(2,5-dimethyl-4-nitrophenyl)furan-2-yl]-N-[2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]methanimine

InChI

InChI=1S/C24H18N4O4/c1-15-13-19(28(29)30)16(2)12-18(15)20-9-8-17(32-20)14-25-24-23(21-6-5-11-31-21)26-22-7-3-4-10-27(22)24/h3-14H,1-2H3/b25-14+

InChI Key

OIPJDCSZNVUBDF-AFUMVMLFSA-N

Isomeric SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C)C2=CC=C(O2)/C=N/C3=C(N=C4N3C=CC=C4)C5=CC=CO5

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C)C2=CC=C(O2)C=NC3=C(N=C4N3C=CC=C4)C5=CC=CO5

Origin of Product

United States

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